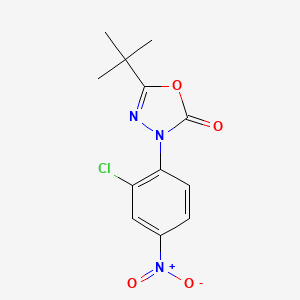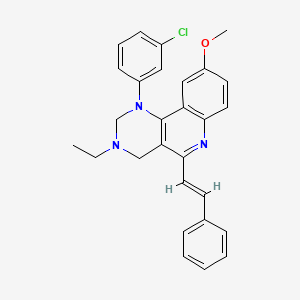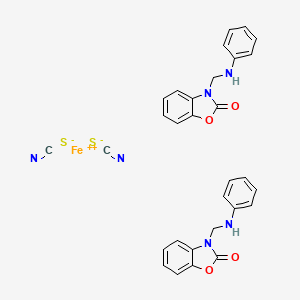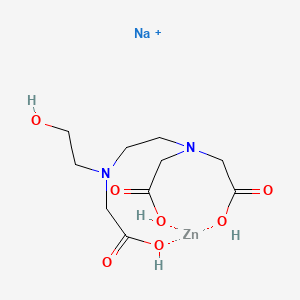
Sodium (N-(2-(bis(carboxylatomethyl)amino)ethyl)-N-(2-hydroxyethyl)glycinato(3-))zincate(1-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium (N-(2-(bis(carboxylatomethyl)amino)ethyl)-N-(2-hydroxyethyl)glycinato(3-))zincate(1-) is a coordination compound that features a zinc ion complexed with a chelating ligand
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (N-(2-(bis(carboxylatomethyl)amino)ethyl)-N-(2-hydroxyethyl)glycinato(3-))zincate(1-) typically involves the reaction of zinc salts with the appropriate chelating ligands under controlled conditions. The reaction may proceed as follows:
- Dissolve zinc chloride or zinc sulfate in water.
- Add the chelating ligand, N-(2-(bis(carboxylatomethyl)amino)ethyl)-N-(2-hydroxyethyl)glycine, to the solution.
- Adjust the pH to facilitate complex formation.
- Isolate the product by crystallization or precipitation.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in batch or continuous reactors. The process parameters, such as temperature, pH, and concentration, are optimized to maximize yield and purity.
化学反应分析
Types of Reactions
Sodium (N-(2-(bis(carboxylatomethyl)amino)ethyl)-N-(2-hydroxyethyl)glycinato(3-))zincate(1-) can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions, leading to the formation of different oxidation states of zinc.
Reduction: Reduction reactions can alter the oxidation state of zinc within the complex.
Substitution: Ligand substitution reactions can occur, where the chelating ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, hydrazine.
Substitution reagents: Other chelating agents or ligands.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide, while substitution reactions may produce new coordination complexes.
科学研究应用
Sodium (N-(2-(bis(carboxylatomethyl)amino)ethyl)-N-(2-hydroxyethyl)glycinato(3-))zincate(1-) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its potential role in enzyme inhibition and metal ion transport.
Medicine: Investigated for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and coatings.
作用机制
The mechanism of action of Sodium (N-(2-(bis(carboxylatomethyl)amino)ethyl)-N-(2-hydroxyethyl)glycinato(3-))zincate(1-) involves its interaction with molecular targets such as enzymes and receptors. The chelating ligand facilitates the binding of the zinc ion to specific sites, modulating biological pathways and processes.
相似化合物的比较
Similar Compounds
- Zinc gluconate
- Zinc acetate
- Zinc citrate
Comparison
Compared to other zinc coordination compounds, Sodium (N-(2-(bis(carboxylatomethyl)amino)ethyl)-N-(2-hydroxyethyl)glycinato(3-))zincate(1-) may offer unique properties such as enhanced stability, specific biological activity, and improved solubility. These characteristics make it a valuable compound for various applications.
属性
CAS 编号 |
71501-24-1 |
|---|---|
分子式 |
C10H18N2NaO7Zn+ |
分子量 |
366.6 g/mol |
IUPAC 名称 |
sodium;2-[2-[bis(carboxymethyl)amino]ethyl-(2-hydroxyethyl)amino]acetic acid;zinc |
InChI |
InChI=1S/C10H18N2O7.Na.Zn/c13-4-3-11(5-8(14)15)1-2-12(6-9(16)17)7-10(18)19;;/h13H,1-7H2,(H,14,15)(H,16,17)(H,18,19);;/q;+1; |
InChI 键 |
NNORVNXTDFOLTC-UHFFFAOYSA-N |
规范 SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CCO)CC(=O)O.[Na+].[Zn] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


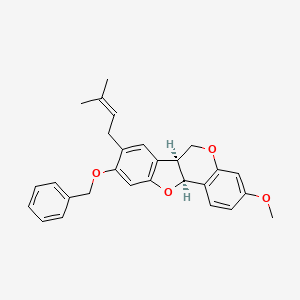
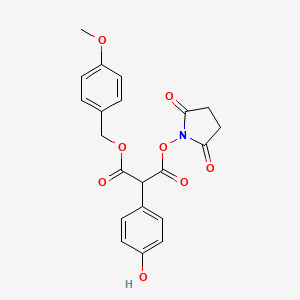

![N-[(2S)-3-(1H-imidazol-5-yl)-1-[methyl-[(2S)-1-methylpyrrolidine-2-carbonyl]amino]-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide](/img/structure/B12711671.png)
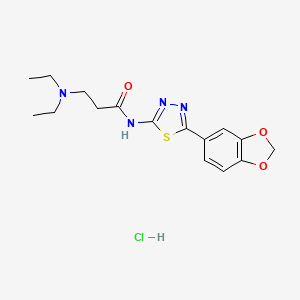


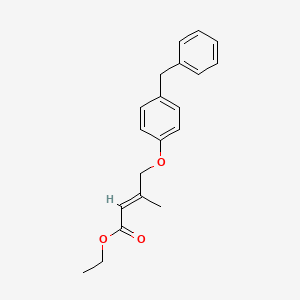

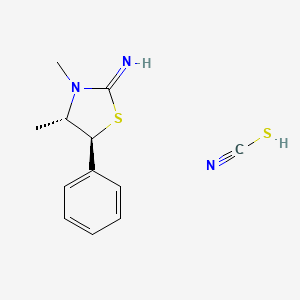
![7-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one;oxalic acid](/img/structure/B12711711.png)
